molecular formula C9H17NO3 B069998 (S)-1-Boc-2-azetidinemethanol CAS No. 161511-85-9

(S)-1-Boc-2-azetidinemethanol

Cat. No. B069998
M. Wt: 187.24 g/mol
InChI Key: XIRUXUKRGUFEKC-ZETCQYMHSA-N
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Description

Synthesis Analysis

The synthesis of azetidine derivatives, including (S)-1-Boc-2-azetidinemethanol, often involves strategies that exploit the ring strain associated with the azetidine structure. Fawcett et al. (2019) described a modular construction method by utilizing the high ring strain of azabicyclo[1.1.0]butane to generate azetidinyl boronic esters, which can be further functionalized, including into Boc-protected azetidines (Fawcett, A., Murtaza, A., Gregson, C. H. U., & Aggarwal, V., 2019).

Scientific Research Applications

Aza-Payne Rearrangement

(S)-1-Boc-2-azetidinemethanol is utilized in the aza-Payne rearrangement, providing a pathway to synthesize corresponding epoxides with high efficiency. This rearrangement is induced by sodium or potassium bases in mixed solvents, leading to high-yield outcomes (Feng et al., 2006).

Generation and Electrophile Trapping

This compound is key in generating N-Boc-2-lithio-2-azetine, which is trapped with electrophiles to access 2-substituted 2-azetines. This process involves s-BuLi-induced α-lithiation–elimination, showcasing its role in organic synthesis (D. M. Hodgson et al., 2014).

Nickel-Catalyzed trans-Selective Aryldifluoroalkylation

In the nickel-catalyzed trans-selective aryldifluoroalkylation process, (S)-1-Boc-2-azetidinemethanol assists in synthesizing pyrrolidine- and azetidine-containing fluorinated amino acids and oligopeptides. This highlights its importance in creating functionalized azetidines for pharmacological studies (Chang Xu et al., 2020).

Amine Protection and α-Activation

The compound is used in amine protection and α-activation with the tert-butoxythiocarbonyl group. It facilitates α-lithiation and electrophile incorporation on N-Boc-azetidine, underlining its versatility in organic chemistry (D. M. Hodgson et al., 2015).

Strain-Release-Driven Homologation of Boronic Esters

Utilized in the homologation of boronic esters, (S)-1-Boc-2-azetidinemethanol contributes to the synthesis of azetidines, an essential motif in medicinal chemistry. This method leverages high ring strain for modular construction, demonstrating its application in pharmaceutical synthesis (Alexander Fawcett et al., 2019).

Safety And Hazards

This involves understanding the potential risks associated with handling the compound. It can include toxicity information, flammability, environmental impact, and appropriate safety measures .

Future Directions

This involves predicting or proposing future research directions. It could be based on the current limitations or potential applications of the compound .

properties

IUPAC Name

tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-5-4-7(10)6-11/h7,11H,4-6H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRUXUKRGUFEKC-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441019
Record name (S)-1-Boc-2-azetidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Boc-2-azetidinemethanol

CAS RN

161511-85-9
Record name (S)-1-Boc-2-azetidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate
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